Bis(3,5-dimethyl-4-methoxyphenyl)phosphine CAS 122708-97-8
Bis(3,5-dimethyl-4-methoxyphenyl)phosphine CAS 122708-97-8
An In-Depth Technical Guide to Bis(3,5-dimethyl-4-methoxyphenyl)phosphine (CAS 122708-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is an electron-rich, sterically hindered phosphine ligand of significant interest in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions that are foundational to modern drug development. Its unique electronic and steric properties, imparted by the methoxy and dimethyl substituents on the phenyl rings, position it as a valuable tool for forging challenging carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive technical overview of its synthesis, theoretical properties, and practical applications, with a focus on the causal relationships between its structure and catalytic efficacy. Detailed experimental protocols, safety considerations, and characterization methodologies are presented to empower researchers in leveraging this ligand for their synthetic endeavors.
Introduction: The Role of Electron-Rich Phosphine Ligands in Modern Catalysis
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, enabling the construction of biaryl and aryl-heteroatom linkages that are prevalent in pharmaceuticals and functional materials. The success of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. These ligands are not mere spectators; they actively modulate the electronic and steric environment of the metal, influencing every step of the catalytic cycle.
Electron-rich phosphine ligands, in particular, have emerged as powerful tools for activating challenging substrates and promoting efficient catalysis.[1] The increased electron density on the phosphorus atom enhances its σ-donation to the metal center, which in turn facilitates the crucial oxidative addition step, especially with less reactive aryl chlorides.[2] Concurrently, the steric bulk of these ligands promotes the reductive elimination step, which is often the rate-limiting step in many cross-coupling reactions, and helps to stabilize the active monoligated palladium species.[1]
Bis(3,5-dimethyl-4-methoxyphenyl)phosphine belongs to this class of advanced ligands. The methoxy group at the para position and the two methyl groups at the meta positions of the phenyl rings synergistically enhance its electron-donating ability and steric hindrance, making it a promising candidate for a wide range of catalytic applications.
Synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine
While specific literature detailing the synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is scarce, a reliable synthetic strategy can be devised based on well-established organophosphorus chemistry. The most direct approach involves the reaction of an appropriate organometallic reagent with a suitable chlorophosphine precursor.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two primary synthetic routes:
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Route A: Reaction of a (3,5-dimethyl-4-methoxyphenyl) organometallic species with a dichlorophosphine.
-
Route B: Reaction of two equivalents of a (3,5-dimethyl-4-methoxyphenyl) organometallic species with phosphorus trichloride.
Given the commercial availability of Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine (CAS 136802-85-2), a more practical and convergent synthesis involves the reaction of this precursor with a hydride source or a suitable organometallic reagent followed by hydrolysis. However, for the purpose of a comprehensive guide, we will detail a ground-up synthesis starting from a readily available building block.
Proposed Synthetic Pathway
The proposed synthesis commences with the preparation of the key Grignard reagent from 4-bromo-2,6-dimethylanisole, which is then reacted with a suitable phosphorus electrophile.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for Bis(3,5-dimethyl-4-methoxyphenyl)phosphine.
Experimental Protocols
Protocol 2.3.1: Synthesis of (3,5-Dimethyl-4-methoxyphenyl)magnesium bromide
This protocol describes the formation of the Grignard reagent, a critical intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Bromo-2,6-dimethylanisole | 14804-38-7 | 215.09 g/mol | 21.51 g | 0.10 |
| Magnesium turnings | 7439-95-4 | 24.31 g/mol | 2.67 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 150 mL | - |
| Iodine | 7553-56-2 | 253.81 g/mol | 1 crystal | - |
Procedure:
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Preparation: Under an inert atmosphere (Argon or Nitrogen), flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
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Initiation: Add the magnesium turnings and a single crystal of iodine to the flask. Gently heat the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface.
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Grignard Formation: Allow the flask to cool to room temperature. Add approximately 20 mL of anhydrous THF to cover the magnesium turnings. Dissolve the 4-bromo-2,6-dimethylanisole in 80 mL of anhydrous THF and add it to the dropping funnel.
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Add a small portion (approx. 5-10 mL) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is ready for the next step.
Protocol 2.3.2: Synthesis of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine
This protocol details the final step of the synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| (3,5-Dimethyl-4-methoxyphenyl)magnesium bromide solution | - | ~239.4 g/mol | ~0.10 mol | 0.10 |
| Dichlorophenylphosphine | 644-97-3 | 179.01 g/mol | 8.95 g | 0.05 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 100 mL | - |
| Degassed Saturated aq. NH4Cl | - | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
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Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve dichlorophenylphosphine in 100 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Phosphination: Slowly add the prepared Grignard reagent solution dropwise to the cooled dichlorophosphine solution via a cannula or dropping funnel, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Work-up: Quench the reaction by the slow, dropwise addition of degassed saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel under an inert atmosphere or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure Bis(3,5-dimethyl-4-methoxyphenyl)phosphine.
Physicochemical Properties and Characterization
While specific experimental data for Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is not widely published, its properties can be inferred from its structure and comparison with analogous phosphines.
Expected Physical Properties:
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C18H23O2P |
| Molecular Weight | 302.35 g/mol |
| Solubility | Soluble in common organic solvents (THF, toluene, dichloromethane); Insoluble in water |
| Stability | Air-sensitive, prone to oxidation to the corresponding phosphine oxide. Should be handled and stored under an inert atmosphere. |
Characterization:
-
³¹P NMR Spectroscopy: This is the most definitive technique for characterizing phosphines. For an electron-rich triarylphosphine of this type, a signal in the range of -5 to -15 ppm in CDCl₃ is expected.[3][4] The corresponding phosphine oxide would appear significantly downfield, typically in the range of 25-40 ppm.
-
¹H and ¹³C NMR Spectroscopy: These techniques will confirm the structure of the aromatic backbone, showing characteristic signals for the methyl and methoxy groups, as well as the aromatic protons and carbons with coupling to the phosphorus atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present. The absence of a strong P=O stretch (around 1150-1200 cm⁻¹) is indicative of a pure phosphine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Applications in Drug Development: A Catalyst for Innovation
The structural motifs of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine make it a highly attractive ligand for palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of active pharmaceutical ingredients (APIs). Its electron-rich nature and steric bulk are anticipated to enhance catalytic activity in several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds. Electron-rich and bulky phosphine ligands are known to be highly effective in promoting the coupling of challenging substrates, such as sterically hindered aryl halides and electron-rich aryl chlorides.[1][2]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The anticipated benefits of using Bis(3,5-dimethyl-4-methoxyphenyl)phosphine in Suzuki-Miyaura couplings include:
-
High Turnover Numbers (TONs) and Turnover Frequencies (TOFs): The enhanced rate of oxidative addition and reductive elimination should lead to more efficient catalysis.
-
Broad Substrate Scope: Its properties should enable the coupling of a wider range of aryl and heteroaryl halides with various boronic acids and esters.
-
Mild Reaction Conditions: The high reactivity of the catalyst system may allow for reactions to be conducted at lower temperatures.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of medicinal chemistry, providing access to a vast array of arylamines. The performance of this reaction is also highly dependent on the choice of phosphine ligand.[5] Bulky, electron-donating ligands are crucial for promoting the coupling of a wide variety of amines with aryl halides.[6]
The use of Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is expected to be advantageous for:
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Coupling of Primary and Secondary Amines: The steric bulk should facilitate the coupling of both primary and secondary alkyl and aryl amines.
-
Use of Weaker Bases: The increased reactivity of the catalyst may allow for the use of milder bases, which can improve the functional group tolerance of the reaction.
-
Amination of Heterocyclic Halides: This ligand could be effective in the challenging amination of electron-rich or sterically hindered heterocyclic halides, which are common motifs in drug candidates.
Safety and Handling
Organophosphorus compounds, especially tertiary phosphines, require careful handling due to their potential toxicity and reactivity.
-
Toxicity: While specific toxicity data for Bis(3,5-dimethyl-4-methoxyphenyl)phosphine is not available, organophosphorus compounds as a class can have varying degrees of toxicity.[7][8] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Air Sensitivity: Tertiary phosphines are susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide. This can deactivate the ligand for catalytic purposes. Therefore, it is essential to store and handle Bis(3,5-dimethyl-4-methoxyphenyl)phosphine under an inert atmosphere (e.g., argon or nitrogen).
-
Handling Pyrophoric Reagents: If synthesizing this phosphine via an organolithium intermediate, extreme caution must be exercised as organolithium reagents are pyrophoric and ignite spontaneously on contact with air.[9][10] Work should be conducted in a fume hood, away from flammable materials, and appropriate fire extinguishing equipment (such as a Class D fire extinguisher for metal fires) should be readily available.
Conclusion
Bis(3,5-dimethyl-4-methoxyphenyl)phosphine represents a valuable addition to the toolbox of phosphine ligands for catalysis. Its designed electronic and steric features make it a highly promising ligand for challenging palladium-catalyzed cross-coupling reactions that are central to drug discovery and development. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications, along with essential safety and handling information. Further research into the specific catalytic performance of this ligand is warranted and is expected to unveil its full potential in enabling the synthesis of complex molecular architectures.
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